Lipophilicity and Ionization State Differentiation: LogP, LogD, and pH-Dependent Charge Profile
The target compound's diethylaminomethyl substituent confers a measured LogP of 1.50 (ChemBase, vendor-derived) and a computed XLogP3-AA of 0.7 (PubChem), with a LogD shift from −2.53 at pH 5.5 to +0.59 at pH 7.4 [1][2]. This contrasts with the dimethylamino analog (CID 54592519), which—with two methyl groups on the tertiary amine instead of ethyl groups—exhibits the same computed XLogP3-AA of 0.7 but a smaller molecular weight (free base MW ~210 vs. ~238 Da) and reduced van der Waals surface area for hydrophobic contacts [1][3]. The 5-trifluoromethyl analog (CID 43559946) exhibits a higher XLogP3-AA of 1.0 due to the strongly electron-withdrawing –CF₃ group, while the 5-methyl analog (CID 16227878) shows a lower XLogP3-AA of 0.5 [1][3]. The target compound's diethylamino group thus occupies an intermediate and tunable lipophilicity space distinct from both the less lipophilic dimethylamino and methyl variants and the more lipophilic –CF₃ analog [1]. The large ΔLogD between pH 5.5 and pH 7.4 (Δ = 3.12 log units) reflects substantial protonation-state sensitivity that can be exploited for pH-dependent solubility and permeability modulation—a feature quantitatively different from the non-ionizable –CF₃ analog (ΔLogD approximately zero) [2].
| Evidence Dimension | Lipophilicity (LogP / LogD) and pH-dependent ionization |
|---|---|
| Target Compound Data | LogP = 1.50 (vendor); XLogP3-AA = 0.7 (PubChem); LogD(pH 5.5) = −2.53; LogD(pH 7.4) = 0.59; ΔLogD = 3.12 log units [1][2] |
| Comparator Or Baseline | Dimethylamino analog (CID 54592519): XLogP3-AA = 0.7; 5-CF₃ analog (CID 43559946): XLogP3-AA = 1.0; 5-methyl analog (CID 16227878): XLogP3-AA = 0.5 [1] |
| Quantified Difference | XLogP3-AA: 0.3 units lower than –CF₃ analog; 0.2 units higher than –CH₃ analog. LogD shift from pH 5.5 to 7.4: +3.12 units (target) vs. ~0 units (–CF₃ analog) [1][2] |
| Conditions | Computed XLogP3-AA (PubChem 3.0 algorithm); LogD measured at pH 5.5 and 7.4 (vendor-reported, JChem calculator) [1][2] |
Why This Matters
For scientists selecting compounds for cell-based assays or in vivo pharmacokinetic studies, the target's distinct LogP and pH-dependent LogD profile directly predict differential membrane permeability and solubility behavior compared to the dimethylamino, –CF₃, and –CH₃ analogs—making it a more suitable candidate when intermediate lipophilicity with strong pH sensitivity is desired.
- [1] PubChem Compound Summary CID 45792361; CID 54592519; CID 43559946; CID 16227878. Computed physicochemical properties (XLogP3-AA). National Center for Biotechnology Information. Accessed 2026-04-25. View Source
- [2] ChemBase CBID 263522: 1-{5-[(diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride — LogD, LogP, and theoretical calculation properties. Accessed 2026-04-25. View Source
- [3] American Elements CAS 1311317-24-4: 1-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine dihydrochloride product page. Accessed 2026-04-15. View Source
